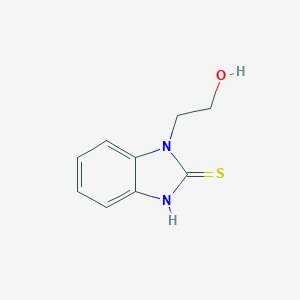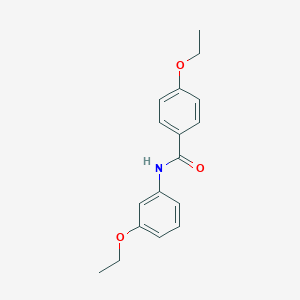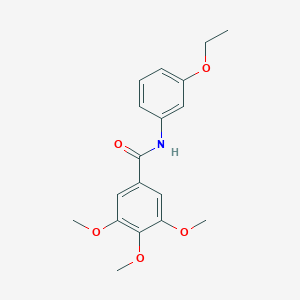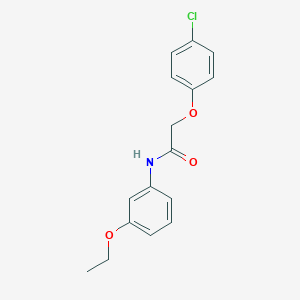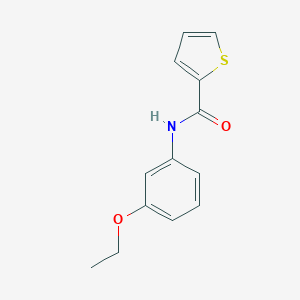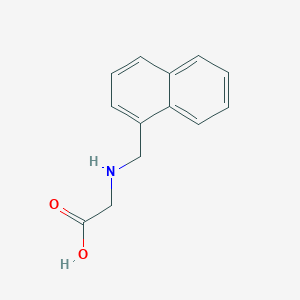
N-(naphthalen-1-ylmethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-ylmethyl)glycine, also known as NBMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a glycine derivative that has been shown to possess neuroprotective and cognitive-enhancing properties.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-ylmethyl)glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders such as dementia and schizophrenia.
Mecanismo De Acción
N-(naphthalen-1-ylmethyl)glycine's mechanism of action is not fully understood, but it is believed to act through the modulation of the glutamatergic system. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)glycine has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the number of dendritic spines, and increase the levels of neurotransmitters such as acetylcholine and dopamine. Additionally, it has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its ability to enhance cognitive function and protect against neurodegeneration. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(naphthalen-1-ylmethyl)glycine. One area of research is the development of more efficient synthesis methods that can produce N-(naphthalen-1-ylmethyl)glycine in larger quantities. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic applications. Finally, the development of more soluble forms of N-(naphthalen-1-ylmethyl)glycine could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(naphthalen-1-ylmethyl)glycine involves the reaction of naphthalene-1-methylamine with glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-(naphthalen-1-ylmethyl)glycine. The purity of the compound can be enhanced through recrystallization, and its structure can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
N-(naphthalen-1-ylmethyl)glycine |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethylamino)acetic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16) |
Clave InChI |
SJMGAVPYTBYRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
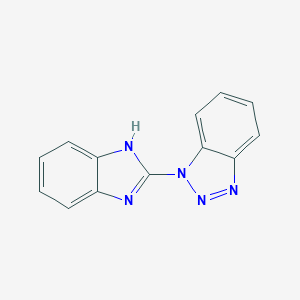
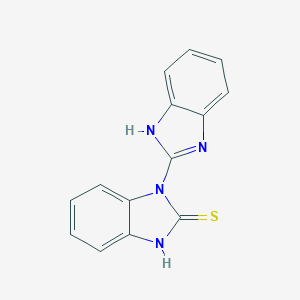
![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
